The compound is derived from the steroid framework of pregnane and is specifically modified at the 6-alpha position with a fluorine atom. The classification of this compound as a glucocorticoid indicates its role in modulating immune response and inflammation. Its chemical structure includes several hydroxyl groups that contribute to its biological activity.
The synthesis of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate typically involves several steps:
The molecular formula of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate is , with a molecular weight of approximately 410.45 g/mol .
The stereochemistry of this compound is crucial for its activity; specific configurations at various carbon centers contribute to its interaction with biological targets.
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate can undergo various chemical reactions:
These reactions are significant for modifying the compound's pharmacological properties or for synthesizing derivatives with enhanced efficacy.
The mechanism of action of 6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate primarily involves binding to glucocorticoid receptors in target cells:
This mechanism underlies its therapeutic effects in treating inflammatory diseases and conditions such as asthma and rheumatoid arthritis.
These properties are critical for formulation development in pharmaceutical applications.
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4